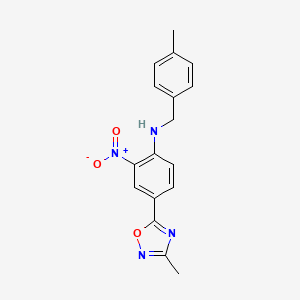
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, also known as MOAN, is a synthetic compound that has been widely studied for its potential applications in various fields. MOAN is an organic molecule that belongs to the family of nitroanilines, which are known for their diverse biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have antibacterial and antifungal activities against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is also relatively easy to synthesize and can be obtained in large quantities. However, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has some limitations for lab experiments, including its potential toxicity and limited availability. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is also sensitive to light and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research on 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, including its potential applications in drug discovery, materials science, and analytical chemistry. In drug discovery, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline could be further investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent. In materials science, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline could be used as a precursor for the synthesis of various functional materials, including organic semiconductors and fluorescent dyes. In analytical chemistry, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline could be used as a reagent for the determination of various analytes, including amino acids and metal ions. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves a multi-step process that includes the reaction of 4-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the nitro group with zinc and hydrochloric acid. The final step involves the reaction of the resulting intermediate with 4-methylbenzyl chloride to yield 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. The purity and yield of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been investigated for its anticancer, antibacterial, and antifungal properties. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to have potential as an anti-inflammatory and antiviral agent. In materials science, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been used as a precursor for the synthesis of various functional materials, including organic semiconductors and fluorescent dyes. In analytical chemistry, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been used as a reagent for the determination of various analytes, including amino acids and metal ions.
Propiedades
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)10-18-15-8-7-14(9-16(15)21(22)23)17-19-12(2)20-24-17/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCNLZHXYKCOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

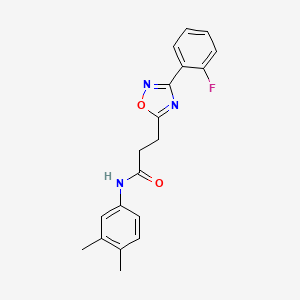
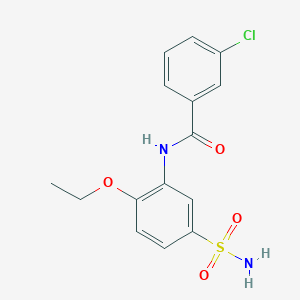
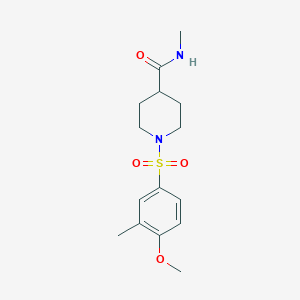

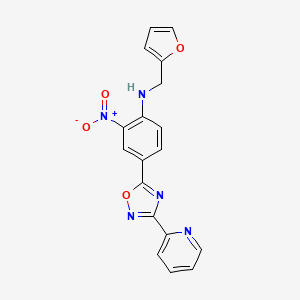
![3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690298.png)
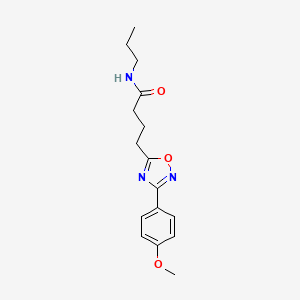
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7690303.png)
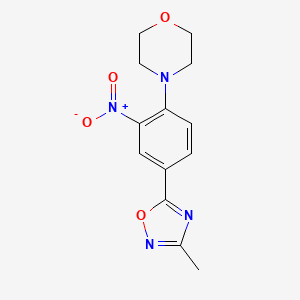
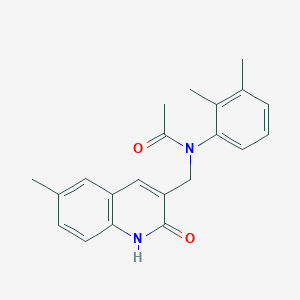
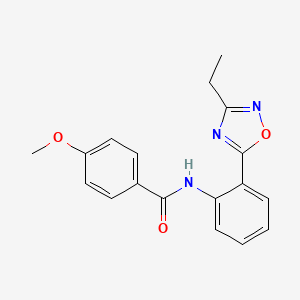
![2-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7690335.png)
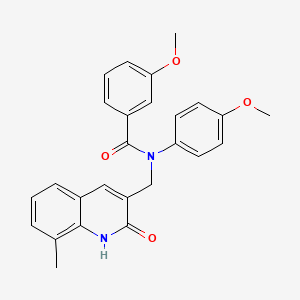
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7690346.png)